molecular formula C10H18Cl2N2O3S B2522148 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1169979-35-4

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2522148
CAS No.: 1169979-35-4
M. Wt: 317.23
InChI Key: CZQDFRIVQWVIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2O3S and its molecular weight is 317.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's derivatives, such as spiro[oxolane-2,2′-piperazine]-3′,6′-diones, can be synthesized and further treated to produce compounds like spiro[oxolane-2,2′-piperazine]-3′,5′,6′-trione and -3′,6′-dione-5′-ol. These derivatives have unique structural properties that are significant in chemical research (Shin et al., 1983).
  • Piperazine substituted naphthalimide model compounds, including those with chloroacetyl groups, have been synthesized and studied for their luminescent properties and photo-induced electron transfer, which are crucial in the development of optical materials and sensors (Gan et al., 2003).
  • Piperazine-2,6-diones, a type of diketopiperazines, exhibit therapeutic properties including antitumor activity against various cancer types. They have also shown hypolipidemic activity, with 3-substituted analogues being particularly effective (Mancilla et al., 2002).

Pharmaceutical Applications

  • Xanthene derivatives containing piperazine structures, including those with chloroacetyl groups, have been synthesized and evaluated for their potential as antiasthmatic agents. These compounds have shown significant vasodilator activity, indicating their potential use in asthma treatment (Bhatia et al., 2016).
  • Novel piperazine derivatives have been synthesized and evaluated for antidepressant and antianxiety activities. This research highlights the compound's potential application in developing new psychiatric medications (Kumar et al., 2017).

Anticonvulsant Properties

  • A series of derivatives of the compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These studies are crucial in the development of new anticonvulsant drugs (Obniska et al., 2006).

Other Applications

  • The compound's derivatives have been utilized in biopharmaceutical studies to develop injectable dosage forms for new drugs, demonstrating their role in drug formulation and delivery systems (Smirnova et al., 2021).
  • Studies on the solubility thermodynamics and partitioning processes in biologically relevant solvents of related compounds have been conducted, which are essential for understanding drug distribution and efficacy (Volkova et al., 2020).

Properties

IUPAC Name

2-chloro-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S.ClH/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-17(15,16)8-9;/h9H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQDFRIVQWVIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.